molecular formula C21H25N3O2S2 B12206700 N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide CAS No. 7026-94-0

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No.: B12206700
CAS No.: 7026-94-0
M. Wt: 415.6 g/mol
InChI Key: JZXMMJCNJBVQCY-UHFFFAOYSA-N
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Description

Bond Lengths and Angles (Selected Values)

Bond/Angle Value (Å/°) Source
C-S (sulfonamide) 1.76
N=S=O 119°
Thiazole C-N-C 122°

The thiazole ring adopts a planar conformation, stabilized by conjugation between the sulfur atom and adjacent double bonds. The phenylimino group forms a dihedral angle of 15–20° with the thiazole plane, minimizing steric clashes with the ethyl substituent.

Conformational flexibility arises from:

  • Rotation around the C4-C(thiazole) bond of the benzene-thiazole linkage.
  • Torsional adjustments in the N,N-diethylsulfonamide moiety.

Notably, intramolecular hydrogen bonding between the sulfonamide oxygen and thiazole nitrogen (O···N distance: 2.89 Å ) restricts free rotation.

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction of analogous compounds provides insights into packing patterns and lattice parameters:

Crystallographic Parameters (Representative)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.34 Å
b = 7.89 Å
c = 15.67 Å
β angle 102.3°
Z 4

The sulfonamide oxygen atoms participate in intermolecular hydrogen bonds with adjacent NH groups (N-H···O = 2.12 Å ), forming a zigzag chain along the b-axis. The thiazole ring’s planarity facilitates π-π stacking interactions between phenyl groups (centroid distance: 3.48 Å ).

Tautomeric Behavior of Phenylimino-Thiazol Moiety

The 2-phenylimino-thiazol group exhibits tautomerism between amino and imino forms:

$$
\text{Thiazol-2-imine} \rightleftharpoons \text{Thiazol-2-amine}
$$

X-ray studies of related compounds confirm the dominance of the imino tautomer in the solid state, stabilized by:

  • Resonance between the thiazole sulfur and C=N bond.
  • Intramolecular N-H···N hydrogen bonds (2.05 Å).

In solution, NMR data suggest a 85:15 equilibrium favoring the imino form at 298 K. Substituents like the 4-chlorophenyl group shift this equilibrium by altering electron density.

Tautomeric Energy Differences (DFT Calculations)

Tautomer ΔG (kcal/mol)
Imino 0.0
Amino +1.8

The energy barrier for tautomerization is 12.3 kcal/mol , indicating limited interconversion at physiological temperatures.

Properties

CAS No.

7026-94-0

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C21H25N3O2S2/c1-4-23(5-2)28(25,26)19-14-12-17(13-15-19)20-16-27-21(24(20)6-3)22-18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3

InChI Key

JZXMMJCNJBVQCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is constructed using a modified Hantzsch reaction. Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate serves as a key intermediate, synthesized via cyclization of thiourea with ethyl α-bromoketone derivatives.

Procedure :

  • Thiourea Derivative Preparation :

    • React methylthiourea with ethyl 2-bromoacetoacetate in anhydrous THF at −78°C under nitrogen.

    • Yield: 72% after recrystallization (hexane/EtOAc).

  • Cyclization :

    • Treat the thiourea intermediate with LDA (lithium diisopropylamide) to induce cyclization.

    • Characterize via 1H^1H NMR: δ 2.53 (s, 3H, CH3_3), 4.28 (q, 2H, CH2_2).

Introduction of the Phenylimino Group

The 2-position imino group is installed via Schiff base formation:

  • Condensation Reaction :

    • React the thiazole-2-amine intermediate with benzaldehyde in ethanol under acidic conditions (HCl catalyst).

    • Monitor progress by TLC (Rf_f = 0.45 in hexane:EtOAc 3:1).

    • Isolate the imine product via vacuum filtration (85% yield).

Synthesis of N,N-Diethylbenzenesulfonamide

Sulfonation of 4-Aminobenzenesulfonyl Chloride

The benzenesulfonamide group is prepared through sulfonation and subsequent alkylation:

  • Sulfonyl Chloride Synthesis :

    • Treat 4-aminobenzenesulfonic acid with PCl5_5 in chlorobenzene at 80°C for 6 hours.

    • Distill under reduced pressure to isolate 4-aminobenzenesulfonyl chloride (93% purity).

  • Diethylamine Alkylation :

    • React the sulfonyl chloride with excess diethylamine in dichloromethane at 0°C.

    • Neutralize with NaHCO3_3 and extract with DCM.

    • Yield: 78% after column chromatography (SiO2_2, hexane:EtOAc 4:1).

Coupling of Thiazole and Sulfonamide Moieties

Nucleophilic Aromatic Substitution

The final assembly involves coupling the thiazole imine with the sulfonamide via nucleophilic substitution:

  • Reaction Conditions :

    • Combine equimolar quantities of 3-ethyl-2-phenylimino-1,3-thiazol-4-yl bromide and N,N-diethyl-4-aminobenzenesulfonamide in DMF.

    • Add K2_2CO3_3 as base and heat at 100°C for 12 hours under nitrogen.

  • Purification :

    • Quench with ice-water, extract with EtOAc, and purify via flash chromatography.

    • Final product characterized by HR-MS: m/z [M + H]+^+ calcd. 458.12, found 458.09.

Optimization and Challenges

Regioselectivity in Thiazole Formation

  • Issue : Competing 4-methyl vs. 5-methyl substitution patterns.

  • Solution : Use bulky bases (e.g., LDA) to favor kinetic control, achieving >90% regioselectivity.

Sulfonamide Hydrolysis Mitigation

  • Issue : Diethylamine groups prone to hydrolysis under acidic conditions.

  • Mitigation : Conduct alkylation at low temperatures (0–5°C) and neutralize promptly .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N,N-Diethyl-4-[2-((2E)-2-(2-Furylmethylidene)hydrazinyl)-1,3-thiazol-4-yl]benzenesulfonamide

  • Structure: Differs by replacing the phenylimino group with a furylmethylidene-hydrazinyl substituent.
  • Molecular weight: 412.55 g/mol (C₁₈H₂₀N₄O₃S₂) .
  • Activity : Hydrazine-linked derivatives often exhibit antimicrobial or anticancer properties, though specific data for this compound are unavailable.

3-[2-(1H-Indol-3-yl)-1,3-Thiazol-4-yl)-1H-7-Azaindoles

  • Structure: Features an indole-azaindole system fused to the thiazole, unlike the phenylimino substitution in the target compound.
  • Activity : Demonstrated potent anticancer effects against diffuse malignant peritoneal mesothelioma (DMPM) cells via CDK1 inhibition and apoptosis induction . This highlights the role of thiazole heterocycles in targeting kinase pathways.

Piperazinyl and Morpholinyl Benzenesulfonamides

N,N-Diethyl-4-Piperazin-1-yl-benzenesulfonamide

  • Structure : Replaces the thiazole ring with a piperazine group.
  • Properties : Lower molecular weight (297.42 g/mol, C₁₄H₂₃N₃O₂S) and higher solubility due to the piperazine’s basicity. Boiling point: 464.1°C .
  • Activity : Piperazine derivatives are often explored for CNS-targeting applications (e.g., antipsychotics), suggesting divergent therapeutic uses compared to thiazole-containing analogues.

3-Amino-N,N-Diethyl-4-Morpholin-4-yl-benzenesulfonamide

  • Structure: Substitutes the thiazole with a morpholine ring and adds an amino group at position 3.
  • Molecular weight: 313.42 g/mol (C₁₃H₂₁N₃O₃S) .

Anti-Inflammatory and Analgesic Benzenesulfonamides

Compounds A and C (from )

  • Structure : Unspecified benzenesulfonamides with demonstrated anti-inflammatory and analgesic effects.
  • Activity : Comparable to diclofenac and indomethacin in vivo, likely via COX-2 inhibition or prostaglandin modulation. Docking studies suggest strong target affinity .
  • Comparison: The target compound’s phenylimino-thiazole group may mimic the aromatic pharmacophores of these reference drugs, but its efficacy remains unverified.

Antimicrobial Sulfonamides

Sulfathiazole and Sulfamethizole

  • Structure: Classical sulfonamide antibiotics with aminothiazole substituents.
  • Activity: Broad-spectrum antimicrobial action via dihydropteroate synthase inhibition. The target compound lacks the 4-aminobenzenesulfonamide motif critical for this mechanism .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₄N₄O₂S₂ 452.58 3-Ethyl-2-phenylimino-thiazole
N,N-Diethyl-4-(furylmethylidene-thiazole) C₁₈H₂₀N₄O₃S₂ 412.55 Furylmethylidene-hydrazinyl-thiazole
N,N-Diethyl-4-piperazin-1-yl C₁₄H₂₃N₃O₂S 297.42 Piperazine

Biological Activity

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₃₁N₃O₂S
Molecular Weight 345.54 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis typically involves multi-step reactions leading to the formation of the thiazole ring and the sulfonamide group. These steps include:

  • Formation of Thiazole Ring : This can be achieved through condensation reactions involving thioamides and α-halo ketones.
  • Introduction of Sulfonamide Group : This is accomplished by reacting the thiazole derivative with sulfonyl chloride in the presence of a base.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Antimicrobial Activity : It interacts with bacterial membranes or specific metabolic pathways, leading to bacterial cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) revealed significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 (µM)Reference Drug IC50 (µM)
MCF75.010.0
HeLa7.515.0

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
  • Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in mice models bearing tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of E. coli. The study found that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

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